N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide
Description
N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide-tetrazole hybrid compound characterized by a 3-fluorophenyl-substituted tetrazole ring linked via a methyl group to a 2,5-dimethoxybenzenesulfonamide moiety. This structure combines the bioisosteric properties of the tetrazole ring—commonly used in pharmaceuticals to mimic carboxylic acids—with the sulfonamide group, which enhances binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O4S/c1-25-13-6-7-14(26-2)15(9-13)27(23,24)18-10-16-19-20-21-22(16)12-5-3-4-11(17)8-12/h3-9,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKJYVKVHFSIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide, which is then cyclized to form the tetrazole ring. This intermediate is then coupled with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the azide formation and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Research indicates that compounds containing tetrazole groups exhibit various biological activities, including:
- Antimicrobial Effects : Some studies suggest that this compound may possess antibacterial properties due to its ability to interact with bacterial enzymes or receptors.
- Anti-inflammatory Activity : The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
- Potential Antidepressant Effects : Similar tetrazole derivatives have shown promise in preclinical models for alleviating depressive symptoms.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Potential
In a model of acute inflammation, the compound demonstrated a reduction in inflammatory markers when administered at specified doses. This effect was attributed to the modulation of cytokine production and inhibition of key inflammatory pathways.
Mechanism of Action
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences :
- The target compound replaces the chlorotrityl or methyl ester groups in compounds with a 3-fluorophenyl and dimethoxybenzenesulfonamide . The fluorine atom may enhance metabolic stability and electronegativity, while the methoxy groups improve solubility compared to methyl esters .
Pharmacologically Active Tetrazole Derivatives ()
ARBs like losartan and candesartan utilize tetrazole rings as carboxylic acid bioisosteres. Comparisons highlight functional group variations:
Key Differences :
- The sulfonamide group substitutes for the carboxylic acid in candesartan, which may reduce ionization at physiological pH and improve membrane permeability .
Sulfonamide-Containing Agrochemicals ()
| Compound | Structure | Use | Key Features | Reference |
|---|---|---|---|---|
| Flutolanil | Benzamide with trifluoromethyl | Fungicide | High lipophilicity | |
| Target Compound | Sulfonamide-tetrazole | N/A | Higher polarity due to methoxy | — |
Key Insight : The target compound’s dimethoxy groups contrast with flutolanil’s lipophilic trifluoromethyl group, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals) .
Biological Activity
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a tetrazole moiety, which is known for its diverse biological properties, and a sulfonamide group that may enhance its pharmacological profile. The following sections will detail the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16F N5O3S
- Molecular Weight : 357.38 g/mol
- Key Functional Groups :
- Tetrazole ring
- Dimethoxybenzene
- Sulfonamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The tetrazole ring can mimic certain biological molecules, facilitating binding to active sites on enzymes or receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical signaling and potentially providing neuroprotective effects.
- Antimicrobial Activity : The sulfonamide portion may confer antibacterial properties by inhibiting bacterial folate synthesis.
Biological Activities and Therapeutic Applications
Research indicates that compounds containing tetrazole groups exhibit a range of biological activities:
- Anti-inflammatory Effects : Studies have shown that tetrazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties : The sulfonamide moiety is known for its antimicrobial activity, particularly against bacterial infections .
- Neuroprotective Effects : Some tetrazole-containing compounds have demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases .
Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activities of similar tetrazole derivatives:
- Anti-inflammatory Study : A study investigating the anti-inflammatory effects of tetrazole compounds found significant reductions in inflammatory markers in animal models when treated with similar sulfonamide derivatives.
- Neuroprotective Research : Research indicated that certain tetrazole derivatives could protect neurons from oxidative stress-induced damage, suggesting potential for treating conditions like Alzheimer's disease .
- Antimicrobial Efficacy : A series of experiments demonstrated that sulfonamide derivatives exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .
Q & A
Basic Questions
Q. What are the common synthetic routes for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide?
- Methodology : The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Preparation of the tetrazole core via cycloaddition of sodium azide with nitriles or amines under acidic conditions.
- Step 2 : Functionalization of the tetrazole with a 3-fluorophenyl group via Ullmann coupling or palladium-catalyzed cross-coupling.
- Step 3 : Sulfonamide formation by reacting 2,5-dimethoxybenzenesulfonyl chloride with the tetrazole-methyl amine intermediate in the presence of a base (e.g., triethylamine) .
- Step 4 : Deprotection (if applicable) using acidic conditions (e.g., HCl in dioxane) to remove protecting groups like chlorotrityl .
Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?
- Methodology :
- HPLC : Assess purity (>95% threshold) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion for C₁₆H₁₅FN₄O₃S: expected m/z 378.08) .
- NMR : Analyze ¹H and ¹³C spectra to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 7.2–7.6 ppm) .
- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (e.g., C 50.79%, H 3.99%, N 14.81%) .
Q. What biological activities are associated with sulfonamide-tetrazole hybrids, and how are they evaluated?
- Methodology :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases, carbonic anhydrases, or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
- In Vivo Models :
- Anti-inflammatory : Carrageenan-induced rat paw edema model .
- Antiviral : Murine models for viral load reduction (e.g., influenza A) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 3-fluorophenyl with 4-fluorophenyl or altering methoxy positions) .
- Biological Profiling : Compare IC₅₀ values across analogs to identify critical substituents (e.g., fluorophenyl enhances target binding by 2-fold vs. phenyl) .
- Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity .
Q. What computational methods are employed to predict the binding affinity of this compound with target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with active sites (e.g., sulfonamide oxygen hydrogen-bonding with Arg residue in carbonic anhydrase) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential maps (e.g., tetrazole ring acts as a hydrogen-bond acceptor) .
Q. How to address contradictions in biological data between in vitro and in vivo studies for this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability (e.g., low oral absorption due to poor solubility) .
- Metabolite Identification : Use LC-MS/MS to detect Phase I/II metabolites (e.g., demethylation of methoxy groups in vivo) .
- Formulation Optimization : Develop nanoemulsions or cyclodextrin complexes to enhance solubility (e.g., 2.5-fold increase in Cmax with PEGylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
